molecular formula C9H13BrClN B2562910 4-Bromo-2,6-diethylpyridine hydrochloride CAS No. 2055841-93-3

4-Bromo-2,6-diethylpyridine hydrochloride

Cat. No.: B2562910
CAS No.: 2055841-93-3
M. Wt: 250.56
InChI Key: UVHRTPNHRMQOKE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Core Scaffolds in Chemical Research

Pyridine derivatives are fundamental building blocks in the synthesis of complex organic molecules. nih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a prevalent structural motif in many natural products, pharmaceuticals, and agrochemicals. cymitquimica.com Its unique electronic properties and the ability to be functionalized at various positions make it a versatile scaffold for the development of new chemical entities with tailored properties. The nitrogen atom in the ring not only influences the reactivity of the pyridine core but also provides a site for hydrogen bonding and coordination to metal centers, which is crucial in many biological and catalytic processes.

Role of Halogenated Pyridines as Versatile Synthetic Precursors

Among the vast family of pyridine derivatives, halogenated pyridines stand out as exceptionally versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the electron-deficient pyridine ring provides a reactive handle for a multitude of synthetic transformations. Halogenated pyridines are key substrates in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular architectures from simpler, readily available starting materials. The strategic placement of a halogen on the pyridine scaffold allows chemists to introduce a wide range of functional groups, making these compounds indispensable in the synthesis of pharmaceuticals and advanced materials.

Structural and Chemical Context of 4-Bromo-2,6-diethylpyridine (B1519759) Hydrochloride

4-Bromo-2,6-diethylpyridine hydrochloride is a specific example of a substituted pyridine hydrochloride. Structurally, it consists of a pyridine ring substituted at the 4-position with a bromine atom and at the 2- and 6-positions with ethyl groups. The hydrochloride salt form indicates that the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid, forming a pyridinium (B92312) cation with a chloride counter-ion. This salt form often enhances the stability and handling properties of the compound compared to the free base.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, the properties can be inferred from data on the free base and structurally related compounds like 4-bromo-2,6-dimethylpyridine (B109321). The hydrochloride salt is expected to be a solid with higher water solubility compared to its free base form.

Table 1: Physicochemical Properties of Related Compounds

Property 4-Bromo-2,6-diethylpyridine 4-Bromo-2,6-dimethylpyridine
Molecular Formula C₉H₁₂BrN C₇H₈BrN nih.gov
Molecular Weight 214.10 g/mol 186.05 g/mol nih.gov
Appearance Colorless to pale yellow liquid or solid cymitquimica.com Solid sigmaaldrich.com
Melting Point Not widely reported 28-32 °C ichemical.com
Boiling Point Not widely reported 207.3 °C at 760 mmHg ichemical.com
Density Not widely reported 1.416 g/cm³ ichemical.com

| Solubility | Soluble in organic solvents cymitquimica.com | Soluble in organic solvents |

Synthesis and Structural Elucidation

The formation of the hydrochloride salt would subsequently be achieved by treating a solution of the free base with hydrochloric acid, typically in an anhydrous solvent like diethyl ether or dioxane, leading to the precipitation of the salt.

While specific experimental spectroscopic data for this compound is scarce, predicted ¹H NMR data for the closely related 4-bromo-2,6-dimethylpyridine suggests signals for the methyl protons at approximately 2.82 ppm and the aromatic protons at around 7.5 ppm in CDCl₃. ichemical.com For 4-Bromo-2,6-diethylpyridine, one would expect to see a triplet and a quartet for the ethyl groups, in addition to the signals for the aromatic protons. The protonation of the nitrogen to form the hydrochloride salt would likely lead to a downfield shift of the ring proton signals.

Reactivity and Synthetic Applications

The synthetic utility of this compound is centered around the reactivity of the C4-Br bond. This bond is susceptible to participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new chemical bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org While specific examples utilizing this compound are not prevalent in the literature, related 4-bromopyridinium salts have been shown to undergo Suzuki-Miyaura coupling. sumitomo-chem.co.jp The reaction would involve the coupling of the pyridinium salt with a boronic acid or ester to introduce a new aryl or vinyl group at the 4-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled. harvard.edu

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is a cornerstone for the synthesis of substituted alkynes. Halogenated pyridines are common substrates in Sonogashira couplings. nih.govresearchgate.net The reaction of this compound with a terminal alkyne would yield a 4-alkynyl-2,6-diethylpyridine derivative, a valuable scaffold in medicinal chemistry and materials science. The reaction conditions typically involve a palladium source, a copper(I) salt, a base (often an amine), and an appropriate solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a widely used method for the synthesis of arylamines. The application of this reaction to this compound would allow for the introduction of a variety of primary or secondary amines at the 4-position of the pyridine ring. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, critically, the phosphine (B1218219) ligand. chemspider.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diethylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-3-8-5-7(10)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRTPNHRMQOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2,6 Diethylpyridine Hydrochloride

Strategies for Regioselective Bromination of Pyridine (B92270) Systems

Achieving regioselective bromination at the C-4 position of the 2,6-diethylpyridine (B1295259) ring is a critical step that leverages the electronic properties of the substituted pyridine system. The two ethyl groups at the C-2 and C-6 positions are electron-donating, which activates the pyridine ring towards electrophilic attack, particularly at the para-position (C-4).

Direct electrophilic aromatic substitution (EAS) is a primary route for the bromination of 2,6-diethylpyridine. The pyridine nitrogen is deactivating, making the ring less reactive than benzene. However, the activating, ortho-para directing ethyl groups counteract this effect and preferentially increase the electron density at the C-4 position.

The reaction typically involves treating 2,6-diethylpyridine with a suitable brominating agent. The choice of reagent and conditions is crucial for maximizing the yield of the desired 4-bromo isomer while minimizing side products.

Brominating AgentConditionsKey Features
Bromine (Br₂)Often used with a Lewis or Brønsted acid catalyst in a solvent like acetic acid or a chlorinated solvent.A common and effective method. The acid catalyst polarizes the Br-Br bond, generating a more potent electrophile (Br⁺).
N-Bromosuccinimide (NBS)Can be used with an acid catalyst or under radical conditions (less common for this specific transformation).A milder source of electrophilic bromine, often leading to higher selectivity and easier handling compared to liquid bromine.

The mechanism involves the attack of the electron-rich C-4 position on the electrophilic bromine species. This forms a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the C-4 position restores the aromaticity of the ring, yielding 4-bromo-2,6-diethylpyridine (B1519759).

An alternative, though more indirect, pathway for achieving 4-bromination is the Sandmeyer reaction. This multi-step process begins with the corresponding 4-amino-2,6-diethylpyridine. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide solution, which displaces the diazonium group with a bromine atom, affording the target compound with high regioselectivity.

Directed ortho-metalation (DoM) provides a powerful strategy for the functionalization of aromatic rings with high regioselectivity. However, for introducing a bromine atom at the C-4 position of 2,6-diethylpyridine, this method is less direct. Direct lithiation of 2,6-diethylpyridine with a strong base like n-butyllithium (n-BuLi) would likely occur at the C-3 position due to the directing effect of the nitrogen atom and activation by the adjacent ethyl groups.

A more viable lithiation-based approach involves a halogen-metal exchange reaction. This would typically start with a pre-functionalized pyridine, such as 4-iodo-2,6-diethylpyridine. Treatment of this precursor with an organolithium reagent, such as n-BuLi or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) would result in a rapid exchange of the iodine atom for a lithium atom, forming 4-lithio-2,6-diethylpyridine. semanticscholar.orgclockss.org This lithiated intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom at the C-4 position.

StepReagentsPurpose
1. Halogen-Metal Exchange4-Iodo-2,6-diethylpyridine, n-BuLi or t-BuLi in THF at -78 °CGenerates a highly reactive 4-lithiated pyridine intermediate regioselectively. clockss.org
2. BrominationElectrophilic bromine source (e.g., Br₂, C₂H₄Br₂, NBS)Quenches the organolithium intermediate to form the C-Br bond.

This pathway offers excellent control over the position of bromination but requires the synthesis of a suitable halogenated precursor.

Synthesis of 2,6-Dialkylpyridine Precursors

The synthesis of the 2,6-diethylpyridine starting material is a foundational aspect of producing the final target compound. Various methods exist, ranging from the direct alkylation of the pyridine core to the construction of the ring from acyclic components.

Directly adding alkyl groups to the pyridine ring is challenging via traditional Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst. youtube.com However, alternative methods have been developed.

One powerful approach is the Minisci reaction, which involves the addition of alkyl radicals to the protonated pyridine ring. nih.govchemistryviews.org Alkyl radicals can be generated from various sources, such as carboxylic acids via oxidative decarboxylation using silver nitrate (B79036) and ammonium (B1175870) persulfate. nih.gov For the synthesis of 2,6-diethylpyridine, propionic acid would be the radical source. The reaction is typically selective for the C-2 and C-6 positions of the electron-deficient pyridinium (B92312) ion.

Another modern approach involves transition-metal-catalyzed C-H activation. nih.gov Rhodium(I) catalysts, for example, have been shown to facilitate the ortho-alkylation of pyridines with olefins. nih.gov This method allows for the direct formation of C-C bonds at the positions adjacent to the ring nitrogen, offering an atom-economical route to 2,6-dialkylated pyridines.

Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules, like the pyridine ring, in a single step from simple starting materials. The most well-known of these is the Hantzsch pyridine synthesis. wikipedia.orgroyalsocietypublishing.orgacsgcipr.org

In a typical Hantzsch synthesis to form a 2,6-disubstituted pyridine, the reaction involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.org To synthesize a precursor for 2,6-diethylpyridine, a β-ketoester containing an ethyl group, such as ethyl 3-oxopentanoate, would be used along with formaldehyde (B43269) and ammonia. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgnih.gov

Reactant 1Reactant 2Nitrogen SourceIntermediate ProductFinal Product (after oxidation)
2 eq. Ethyl 3-oxopentanoate1 eq. FormaldehydeAmmonium acetateDiethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylateDiethyl 2,6-diethylpyridine-3,5-dicarboxylate

The resulting pyridine dicarboxylate can then be saponified and decarboxylated in subsequent steps to yield the desired 2,6-diethylpyridine. Variations of the Hantzsch synthesis and other MCRs, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, provide a versatile toolkit for accessing a wide range of substituted pyridine precursors. acsgcipr.org

Formation and Purification of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, 4-bromo-2,6-diethylpyridine, into its hydrochloride salt. As an organic base, the pyridine derivative readily reacts with strong acids to form a stable, often crystalline, salt. This process enhances the compound's stability and simplifies handling and purification.

The most common method involves dissolving the purified 4-bromo-2,6-diethylpyridine in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate. guidechem.comacs.org Dry hydrogen chloride (HCl) gas is then bubbled through the solution. guidechem.com Alternatively, a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) can be added dropwise.

The reaction is an acid-base neutralization: C₅H₂(Br)(C₂H₅)₂N + HCl → [C₅H₂(Br)(C₂H₅)₂NH]⁺Cl⁻

Upon reaction, the 4-bromo-2,6-diethylpyridine hydrochloride, being significantly less soluble in nonpolar organic solvents than its free base form, precipitates out of the solution as a solid. guidechem.comacs.org

Purification of the salt is typically achieved by the following steps:

Filtration: The precipitated solid is collected by suction filtration.

Washing: The filter cake is washed with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or soluble impurities.

Drying: The final product is dried under vacuum to remove residual solvent, yielding the pure hydrochloride salt. guidechem.com

The purity of the final product can be confirmed using standard analytical techniques such as melting point determination and NMR spectroscopy.

Acid-Base Reactions for Salt Derivatization

The conversion of the free base, 4-Bromo-2,6-diethylpyridine, into its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the pyridine nitrogen atom imparts basic character, allowing it to act as a proton acceptor. Reaction with a strong acid, such as hydrochloric acid (HCl), results in the formation of the corresponding pyridinium salt.

This protonation process is typically achieved by treating a solution of the pyridine derivative with either aqueous or gaseous HCl. A common laboratory method involves dissolving the 4-Bromo-2,6-diethylpyridine base in a suitable organic solvent, such as dichloromethane, and then introducing dry hydrogen chloride gas. This leads to the precipitation of the white, solid pyridinium hydrochloride, which can then be isolated by filtration. The reaction is an exothermic process and is driven to completion by the formation of the stable ionic salt. The resulting pyridinium ion, [C₉H₁₂BrN-H]⁺, and the chloride anion, Cl⁻, form an ionic bond.

Crystallization and Recrystallization Techniques for Hydrochloride Salts

Purification of pyridinium salts like this compound is crucial for ensuring high purity, which is often accomplished through crystallization or recrystallization. These techniques exploit differences in solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

The choice of solvent is critical. For pyridinium hydrochlorides, which are often hygroscopic, anhydrous solvents are preferred to prevent the incorporation of water into the crystal lattice. researchgate.net A common strategy involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then adding a second solvent in which it is less soluble (an anti-solvent, e.g., diethyl ether or ethyl acetate) to induce precipitation as the solution cools. researchgate.netchemicalbook.com For instance, recrystallization from a chloroform/ethyl acetate mixture followed by washing with diethyl ether is a documented method for purifying pyridine hydrochloride. chemicalbook.com

The process generally involves:

Dissolving the crude hydrochloride salt in a minimum volume of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, promoting the formation of well-defined crystals.

Inducing further crystallization by adding an anti-solvent if necessary.

Isolating the purified crystals by filtration, washing them with a cold, non-polar solvent to remove residual soluble impurities, and drying under vacuum.

Table 1: Solvent Systems for Recrystallization of Pyridinium Salts

Solvent 1 (Good Solvent) Solvent 2 (Anti-Solvent) Typical Application
Ethanol Diethyl Ether General purpose for precipitating salts. researchgate.net
Ethanol (70% aqueous) - Used for crystallizing salts like 4-pyridinesulfonic acid. orgsyn.org
Chloroform Ethyl Acetate Documented for pyridine hydrochloride purification. chemicalbook.com
Toluene - Can be used for slow recrystallization to obtain block-like crystals.

Catalytic and Sustainable Synthetic Innovations

Recent advances in catalysis have provided more efficient and sustainable routes to substituted pyridines, moving away from classical, often harsh, multi-step syntheses. These innovations focus on direct C-H functionalization and atom-economical transformations.

Transition Metal-Catalyzed Routes

Transition metals, particularly palladium and nickel, are powerful catalysts for the synthesis and functionalization of pyridine rings. mdpi.comnih.gov Direct C-H activation is a highly sought-after strategy for introducing substituents onto the pyridine core, avoiding the need for pre-functionalized starting materials. researchgate.net

Nickel-catalyzed reactions, often in combination with a Lewis acid co-catalyst like AlMe₃, have been developed for the direct C-H alkylation and alkenylation of pyridines. acs.orgresearchgate.net These reactions can exhibit high regioselectivity, targeting specific positions on the pyridine ring. beilstein-journals.orgrsc.org For a substrate like 2,6-diethylpyridine, C-4 functionalization remains a challenge but can be achieved through specific ligand and catalyst design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental. mdpi.com For example, a pre-existing 2,6-diethyl-4-halopyridine could be coupled with various partners, or conversely, a 4-bromopyridine (B75155) scaffold could be functionalized at the 2 and 6 positions using appropriate organometallic reagents. nih.gov

A plausible palladium-catalyzed route to 4-Bromo-2,6-diethylpyridine could involve the coupling of 2,6-dibromopyridine (B144722) with an ethylating agent, though controlling the degree of substitution can be complex. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Pyridine Functionalization

Catalyst System Reaction Type Target Position Key Features
Nickel / Lewis Acid (e.g., ZnR₂, AlMe₃) C-H Alkenylation C-2 High chemo-, regio-, and stereoselectivity under mild conditions. acs.orgresearchgate.net
Palladium (e.g., PdCl₂(dppf)) Suzuki-Miyaura Coupling C-4, C-7 (Indole) Effective for building complex scaffolds from bromo-substituted heterocycles. mdpi.com
Ruthenium(II) C-H Arylation C-H bonds of benzoic acids Versatile catalysis for functionalizing weakly coordinating substrates. researchgate.net
Palladium(II) Ligand-Promoted Arylation C-3 Achieves functionalization at the less electronically favored C-3 position. beilstein-journals.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesizing and functionalizing heterocycles. While direct organocatalytic bromination at the C-4 position of an existing 2,6-diethylpyridine is not extensively documented, organocatalytic principles are applied in building the pyridine ring or in functionalizing pyridinium salts.

For example, 4-dialkylaminopyridines (e.g., DMAP) are well-known nucleophilic catalysts used in a vast array of reactions, including acylations and esterifications. semanticscholar.org More advanced strategies involve the dearomatization of pyridinium salts using organocatalysts. The enantioselective addition of C(1)-ammonium enolates, generated in situ using an isothiourea catalyst, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. rsc.org While this represents a reduction rather than a direct synthesis of the aromatic compound, it showcases the power of organocatalysis to activate the pyridine ring towards nucleophilic attack in a controlled manner.

Multicomponent reactions, which can be catalyzed by organocatalysts, provide efficient pathways to highly substituted pyridines. nih.gov A strategy involving a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, followed by a Diels-Alder cycloaddition, offers rapid access to diverse pyridine structures from simple starting materials. nih.gov

Photoredox Catalysis in Bromopyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. princeton.eduacs.org This methodology is particularly well-suited for C-H functionalization reactions. acs.orgacs.org

The synthesis or functionalization of bromopyridines can be achieved through several photoredox pathways. One approach involves the single-electron reduction of a protonated halopyridine by an excited photocatalyst (e.g., an Iridium complex). nih.gov This generates a pyridyl radical which can then add across an alkene, simultaneously installing the pyridyl group and a halogen atom. nih.gov

Another strategy involves the direct C-H functionalization of the pyridine ring. A photochemical, organocatalytic method has been reported for the functionalization of pyridines that proceeds via pyridinyl radicals. nih.govacs.orgrecercat.catunibo.itresearchgate.net In this process, a dithiophosphoric acid acts as a Brønsted acid to protonate the pyridine, as a single electron transfer (SET) reductant to generate the pyridinyl radical, and as a hydrogen atom abstractor from a coupling partner. nih.govacs.org While this has been demonstrated for allylation, the principle could be extended to other radical functionalizations. Photoredox-catalyzed decarboxylative halogenations, using inexpensive inorganic salts like lithium bromide as the halogen source, also represent a modern and sustainable approach to forming C-Br bonds. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 2,6 Diethylpyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring of 4-Bromo-2,6-diethylpyridine (B1519759) hydrochloride is a key reaction pathway. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). The presence of a good leaving group, the bromine atom, at the 4-position makes this site particularly susceptible to nucleophilic attack.

Displacement of the Bromine Atom

The bromine atom at the C4 position of 4-Bromo-2,6-diethylpyridine hydrochloride can be readily displaced by a variety of nucleophiles. This reaction proceeds through a bimolecular addition-elimination mechanism, characteristic of SNAr reactions. The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can displace the bromine atom include:

Amines: Primary and secondary amines react to form 4-amino-2,6-diethylpyridines.

Alkoxides and Aryloxides: These nucleophiles lead to the formation of 4-alkoxy- and 4-aryloxy-2,6-diethylpyridines, respectively.

Thiols and Thiolates: Reaction with these sulfur-based nucleophiles yields 4-thioether derivatives.

The general reaction scheme for the displacement of the bromine atom is presented below:

SNAr Reaction of 4-Bromo-2,6-diethylpyridine

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Bromo-2,6-dialkylpyridines

NucleophileProductReaction ConditionsYield (%)Reference
Morpholine4-Morpholino-2,6-dimethylpyridineK₂CO₃, DMF, 120 °C85Fictional Example
Sodium Methoxide4-Methoxy-2,6-dimethylpyridineCH₃OH, reflux92Fictional Example
Thiophenol4-(Phenylthio)-2,6-dimethylpyridineNaH, THF, rt78Fictional Example

Regioselectivity and Electronic Effects of Alkyl Substituents

The regioselectivity of nucleophilic attack on the pyridine ring is dictated by the electronic influence of the ring nitrogen. The nitrogen atom withdraws electron density from the ring, creating electron-deficient centers at the C2, C4, and C6 positions. Consequently, nucleophilic attack is favored at these positions. In the case of 4-Bromo-2,6-diethylpyridine, the leaving group is already at the activated C4 position, directing the substitution to this site.

The two ethyl groups at the C2 and C6 positions play a significant role in the reactivity of the molecule. As alkyl groups, they are electron-donating through an inductive effect. This electron-donating nature slightly counteracts the electron-withdrawing effect of the nitrogen atom, which could potentially decrease the rate of nucleophilic attack compared to an unsubstituted 4-bromopyridine (B75155). However, the primary determinant of reactivity in this SNAr reaction is the activation provided by the ring nitrogen and the presence of a good leaving group. The steric hindrance from the ethyl groups at the ortho positions (C2 and C6) can also influence the approach of the nucleophile to the C4 position, although this effect is generally less pronounced for attack at the para position compared to the ortho positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The C-Br bond is readily activated by common palladium catalysts.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various aryl- and vinylboronic acids or their esters to produce 4-aryl- and 4-vinyl-2,6-diethylpyridines.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with 4-Bromo-2,6-diethylpyridine to form a palladium(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-2,6-dialkylpyridines

Boronic Acid/EsterProductCatalystBaseSolventYield (%)Reference
Phenylboronic acid4-Phenyl-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O95Fictional Example
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-dimethylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O88Fictional Example
Vinylboronic acid pinacol ester4-Vinyl-2,6-dimethylpyridinePd(OAc)₂/SPhosCsFTHF75Fictional Example

Stille Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. This compound can participate in Stille coupling reactions to form new carbon-carbon bonds. This method is particularly useful for coupling with a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl stannanes.

The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. A key advantage of the Stille coupling is its tolerance to a broad range of functional groups.

Table 3: Examples of Stille Coupling Reactions with 4-Bromo-2,6-dialkylpyridines

OrganostannaneProductCatalystAdditiveSolventYield (%)Reference
Tributyl(phenyl)tin4-Phenyl-2,6-dimethylpyridinePd(PPh₃)₄-Toluene89Fictional Example
Tributyl(vinyl)tin4-Vinyl-2,6-dimethylpyridinePdCl₂(PPh₃)₂CuITHF82Fictional Example
Trimethyl(phenylethynyl)tin4-(Phenylethynyl)-2,6-dimethylpyridineAsPh₃, Pd₂(dba)₃-Dioxane76Fictional Example

Negishi Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. This reaction is highly effective for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. This compound can be coupled with various organozinc reagents, which are typically prepared in situ from the corresponding organolithium or Grignard reagents.

The Negishi coupling is known for its high reactivity and functional group tolerance. The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.

Table 4: Examples of Negishi Coupling Reactions with 4-Bromo-2,6-dialkylpyridines

Organozinc ReagentProductCatalystSolventYield (%)Reference
Phenylzinc chloride4-Phenyl-2,6-dimethylpyridinePd(dppf)Cl₂THF91Fictional Example
Ethylzinc bromide4-Ethyl-2,6-dimethylpyridineNi(dppe)Cl₂THF70Fictional Example
Allylzinc bromide4-Allyl-2,6-dimethylpyridinePd(PPh₃)₄Dioxane85Fictional Example

Sonogashira Coupling Reactions

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For 4-Bromo-2,6-diethylpyridine, this reaction allows for the introduction of various acetylenic groups at the 4-position, opening pathways to more complex molecular architectures.

The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst wikipedia.org. The steric hindrance imposed by the 2,6-diethyl groups can influence the reaction kinetics, potentially requiring more forcing conditions or specialized catalyst systems compared to unhindered bromopyridines. However, the electronic properties of the pyridine ring still permit efficient coupling. Studies on similarly substituted bromopyridines demonstrate the feasibility and general conditions for such transformations nih.govscirp.org.

Commonly employed catalyst systems include Pd(PPh₃)₂Cl₂/CuI or Pd(CF₃COO)₂/PPh₃/CuI, with bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) serving both as a base and, in some cases, as the solvent scirp.orgresearchgate.net. The reaction is versatile, accommodating a wide range of terminal alkynes bearing aryl, alkyl, and silyl functional groups.

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines
Aryl BromideAlkyne PartnerCatalyst SystemBase/SolventTemperatureYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2, PPh3, CuIEt3N/DMF100°C95% scirp.org
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd, PPh3, CuIEt3N50°C96% nih.gov
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd, PPh3, CuIToluene100°CGood Yield nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds wikipedia.orglibretexts.org. This reaction enables the coupling of aryl halides, including 4-Bromo-2,6-diethylpyridine, with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst libretexts.org. The choice of ligand is critical for the success of the reaction, particularly with sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands such as BINAP, DavePhos, and XPhos are often employed to facilitate the reductive elimination step and prevent catalyst decomposition chemspider.comrsc.org. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to deprotonate the amine in the catalytic cycle chemspider.com.

For 4-Bromo-2,6-diethylpyridine, the steric hindrance from the ethyl groups necessitates a carefully optimized catalyst system. Research on the amination of similarly hindered substrates, such as 2-bromo-6-methylpyridine, provides a reliable blueprint for these transformations, demonstrating successful coupling with cyclic diamines using a Pd₂(dba)₃/BINAP system chemspider.com.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
Aryl BromideAmine PartnerPalladium SourceLigandBaseSolventYieldReference
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd2(dba)3(±)-BINAPNaOtBuToluene60% chemspider.com
4-BromotolueneMorpholinePd(I) DimerDavePhosNaOtBuTolueneHigh Conversion rsc.org
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC ComplexIPrK OtBuToluene>98% researchgate.net

Other Catalytic Coupling Strategies (e.g., Kumada, Hiyama)

Beyond the widely used Sonogashira and Buchwald-Hartwig reactions, other cross-coupling methods can be applied to functionalize 4-Bromo-2,6-diethylpyridine.

Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium halide), typically catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. The Kumada coupling is particularly effective for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. The high reactivity of Grignard reagents can be a limitation, but the reaction is often fast and efficient. For sterically hindered substrates, nickel catalysts are frequently preferred. A notable example is the successful ligand-free, nickel-catalyzed coupling of 4-bromo-2,6-lutidine (a close structural analog) with tert-butylmagnesium chloride, which afforded the corresponding 4-tert-butyl-2,6-lutidine in a 50% yield rhhz.net. This suggests that 4-Bromo-2,6-diethylpyridine would be a viable substrate for Kumada coupling with various alkyl and aryl Grignard reagents.

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide organic-chemistry.orgwikipedia.org. A key feature of this reaction is the need for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center organic-chemistry.orgsemanticscholar.org. Organosilanes are advantageous due to their stability, low toxicity, and environmental benignity frontiersin.org. While less common than Suzuki or Stille couplings, the Hiyama reaction is a powerful tool, and its applicability extends to heteroaryl halides nih.gov. The coupling of 4-Bromo-2,6-diethylpyridine with various aryl-, alkenyl-, or alkylsilanes would be expected to proceed under standard Hiyama conditions (e.g., Pd(OAc)₂, a phosphine ligand, and TBAF in a solvent like THF or dioxane).

Homocoupling Reactions for Bipyridine Formation

The synthesis of symmetrical 4,4'-bipyridines is readily achieved through the homocoupling of 4-halopyridines. This transformation is of significant interest as bipyridine units are fundamental components in ligands for catalysis, functional materials, and supramolecular chemistry researchgate.net. Nickel- and palladium-catalyzed reductive coupling methods are most commonly employed for this purpose.

A highly relevant study demonstrated that the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) proceeds in high yield under mild conditions using a catalyst system composed of NiBr₂(PPh₃)₂, tetraethylammonium iodide (Et₄NI), and zinc powder as the reductant researchgate.netmdpi.compreprints.org. The reaction likely proceeds through the formation of a low-valent nickel species which undergoes oxidative addition into two molecules of the bromopyridine, followed by reductive elimination to form the C-C bond of the bipyridine product. Given the close structural similarity, this method is directly applicable to 4-Bromo-2,6-diethylpyridine for the synthesis of 2,2',6,6'-tetraethyl-4,4'-bipyridine.

Table 3: Conditions for Nickel-Catalyzed Homocoupling of 4-Bromo-2,6-dialkylpyridines
SubstrateCatalyst/ReagentsProductYieldReference
4-Bromo-2,6-dimethylpyridineNiBr2(PPh3)2, Et4NI, Zn powder2,2',6,6'-Tetramethyl-4,4'-bipyridineHigh researchgate.netmdpi.com

Functionalization of Alkyl Side Chains

In addition to reactions at the C4-position, the ethyl groups at the C2 and C6 positions offer sites for further chemical modification.

Radical Bromination of Ethyl Groups

The benzylic-like positions of the ethyl groups (the CH₂ group) are susceptible to free-radical halogenation. Using reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, selective bromination can be achieved. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methylene (B1212753) group, followed by reaction of the resulting carbon-centered radical with a bromine source (NBS or Br₂). This introduces a bromine atom onto the side chain, creating a new reactive handle for subsequent nucleophilic substitution or elimination reactions. Studies on the bromination of methyl groups on dihydropyridine rings using NBS or pyridinium (B92312) bromide–perbromide highlight the feasibility of such transformations on alkyl-substituted pyridine rings nih.gov.

Oxidation and Reduction of Alkyl Substituents

The ethyl side chains can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the ethyl groups, potentially to acetyl groups or, under more vigorous conditions, to carboxylic acid groups. The oxidation of 2,6-lutidine (2,6-dimethylpyridine) to 2,6-diformylpyridine demonstrates the accessibility of the side chains to oxidation wikipedia.org. Such transformations convert the relatively inert alkyl groups into versatile functional groups for further derivatization.

Conversely, the ethyl groups are generally robust and unreactive towards standard chemical reduction conditions. Reduction would typically require prior functionalization, for instance, oxidation to an acetyl group, which could then be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Rearrangement Reactions and Tautomerism Studies of this compound

The chemical literature provides limited specific research on the rearrangement reactions and tautomerism of this compound. However, by examining the reactivity of related substituted pyridines, plausible transformation pathways and isomeric forms can be inferred.

Rearrangement Reactions

While no specific rearrangement reactions have been documented for this compound, the pyridine core is known to participate in several classical named reactions under specific conditions. These reactions, however, often require activation of the pyridine ring or the presence of specific functional groups that are absent in this compound.

For instance, the Dimroth rearrangement typically involves the isomerization of N-substituted pyrimidines or other nitrogen-containing heterocycles where a ring-opening and subsequent re-closure leads to a transposition of heteroatoms. Similarly, the Zincke reaction involves the reaction of a pyridinium salt with a primary amine, leading to a ring-opened intermediate that can then cyclize to form a new pyridinium salt. The applicability of these reactions to this compound has not been reported.

A study on the rearrangement of 4-amino-3-halopyridines with acyl chlorides resulted in a formal two-carbon insertion via an N-acylated intermediate. nih.gov This type of rearrangement, however, is contingent on the presence of an amino group, which is not a feature of this compound.

Given the stability of the 4-bromopyridine scaffold, it is generally considered a stable building block in organic synthesis. The free base, 4-bromopyridine, is noted to have lower stability than its hydrochloride salt. thieme-connect.com Rearrangement reactions would likely require harsh conditions to overcome the aromaticity of the pyridine ring.

Tautomerism Studies

Tautomerism in pyridine derivatives is a well-documented phenomenon, most notably the keto-enol tautomerism observed in hydroxypyridines. In the case of this compound, the protonation of the pyridine nitrogen introduces the possibility of different tautomeric forms.

The primary site of protonation in 2,6-dialkylpyridines is the nitrogen atom, leading to the formation of a pyridinium ion. The positive charge on the nitrogen atom in this compound is delocalized around the aromatic ring.

While specific studies on the tautomeric equilibrium of this compound are not available, the fundamental structure is that of a pyridinium salt. The presence of the electron-withdrawing bromine atom at the 4-position and the electron-donating diethyl groups at the 2- and 6-positions will influence the electron density distribution within the ring, but are not expected to induce significant tautomeric forms beyond the stable pyridinium structure under normal conditions.

The potential for other types of tautomerism, such as annular or ring-chain tautomerism, is not applicable to this molecule. The stability of the aromatic pyridinium system strongly favors its existence in the protonated form without undergoing significant tautomeric transformations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Bromo-2,6-diethylpyridine (B1519759) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms in the molecule. For 4-Bromo-2,6-diethylpyridine hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the two equivalent ethyl groups.

The formation of the hydrochloride salt, where the pyridine (B92270) nitrogen is protonated, leads to a general downfield shift of all proton signals compared to the free base. This is due to the deshielding effect caused by the accumulation of positive charge on the nitrogen atom and the subsequent decrease in electron density across the aromatic ring pw.edu.pl.

The ethyl groups at positions 2 and 6 would give rise to a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet in the aromatic region. A broad signal corresponding to the N-H proton may also be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; experimental data is not publicly available.)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.35Triplet~7.66H
-CH₂-~3.05Quartet~7.64H
Ar-H (C3-H, C5-H)~7.50Singlet-2H
N-HVariable (broad)Singlet-1H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show five signals: two for the ethyl groups and three for the pyridine ring carbons. The symmetry of the molecule renders the two ethyl groups and the corresponding ring carbons (C2/C6 and C3/C5) equivalent.

Similar to ¹H NMR, protonation of the nitrogen atom causes a downfield shift in the chemical shifts of the ring carbons. The carbon atom bonded to the bromine (C4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; experimental data is not publicly available.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~14
-CH₂-~28
C4~125
C3, C5~142
C2, C6~162

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other. For this compound, a distinct cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the methyl proton signal to the methyl carbon signal, the methylene proton signal to the methylene carbon signal, and the aromatic proton signal to the C3/C5 carbon signal youtube.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include the methylene protons showing cross-peaks to the C2/C6 and C3/C5 ring carbons, and the aromatic protons (C3/C5-H) showing correlations to C2/C6, C4, and the methylene carbons youtube.com. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the N-H proton and the methylene protons of the ethyl groups, confirming their spatial proximity.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline form. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would serve as an effective fingerprinting method to distinguish the salt from its free base nih.gov. The formation of the hydrochloride salt introduces significant changes in the electronic structure and molecular packing, which are reflected as distinct differences in the ¹³C chemical shifts observed in the solid state compared to the free base nih.gov. These spectral differences provide confirmation of salt formation and can offer insights into the crystalline packing and potential polymorphism.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the aliphatic ethyl groups (typically in the 2800-3100 cm⁻¹ region). A broad absorption band, often centered around 2400-2800 cm⁻¹, is characteristic of the N⁺-H stretch in pyridine hydrochlorides. Key pyridine ring stretching vibrations are expected around 1600-1650 cm⁻¹ and 1450-1550 cm⁻¹. The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and vibrations of the non-polar C-Br bond. The most intense bands in the Raman spectrum of a pyridine derivative are typically the symmetric ring breathing modes, which would be expected near 1000 cm⁻¹ and 1030 cm⁻¹ researchgate.netaps.org. These bands are highly characteristic and useful for identification.

Table 3: Predicted Key Vibrational Bands for this compound (Note: These are estimated frequency ranges based on analogous structures.)

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)
N⁺-H StretchIR2400 - 2800 (broad)
Aromatic C-H StretchIR, Raman3000 - 3100
Aliphatic C-H StretchIR, Raman2850 - 2980
Pyridine Ring StretchIR, Raman1600 - 1650
Pyridine Ring StretchIR, Raman1450 - 1550
Ring Breathing ModeRaman~1000 and ~1030
C-Br StretchIR, Raman500 - 650

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. For this compound, analysis would typically be performed on the free base, 4-Bromo-2,6-diethylpyridine, after the loss of HCl in the ion source.

The theoretical monoisotopic mass of the protonated free base, [C₉H₁₂BrN+H]⁺, is calculated to be 214.0226 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. The presence of bromine is readily identified by a characteristic isotopic pattern, with the M⁺ and M+2⁺ peaks having nearly equal intensity. Common fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable secondary benzylic-type cation.

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a cation at m/z 134.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement or other processes could lead to the loss of an ethylene molecule (C₂H₄).

X-ray Diffraction (XRD) for Solid-State Crystal Structure Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the atomic positions, bond lengths, and bond angles can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and measuring the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Bromopyridine Analog

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)17.7096
b (Å)8.4987
c (Å)21.5013
α (°)90
β (°)90
γ (°)90
Volume (ų)3236.13

Data presented is for 4-Bromo-N,N,N,N-tetraethylpyridine-2,6-dicarboxamide and serves as an illustrative example.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly valuable in the pharmaceutical and chemical industries for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, and their characterization is crucial for ensuring product consistency and performance.

The PXRD pattern is a fingerprint of the crystalline solid, with each polymorph producing a unique set of diffraction peaks. By comparing the PXRD pattern of a sample to reference patterns, the presence of specific polymorphs and their relative amounts can be determined. While specific PXRD data for this compound is not documented in the literature, the general methodology would involve scanning a powdered sample with X-rays over a range of angles (2θ) and recording the intensity of the diffracted beams.

Table 2: Representative Powder X-ray Diffraction Peak List for a Hypothetical Crystalline Form

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
20.44.3560
25.83.4575
30.12.9740

This data is hypothetical and serves to illustrate a typical PXRD peak list.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For compounds like this compound, high-performance liquid chromatography and gas chromatography-mass spectrometry are essential for purity assessment and the identification of any potential impurities.

High-performance liquid chromatography (HPLC) is a cornerstone of purity analysis in the chemical industry. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By carefully selecting the column and mobile phase composition, high-resolution separations can be achieved.

A typical HPLC method for the purity assessment of this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time~5.2 min

These parameters are illustrative and would require optimization for the specific compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluted components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

For the analysis of this compound, the free base form would likely be analyzed due to the non-volatile nature of the hydrochloride salt. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the compound and to identify any volatile impurities.

Table 4: Predicted GC-MS Fragmentation for 4-Bromo-2,6-diethylpyridine

m/zPredicted Fragment
213/215[M]+ (Molecular ion)
198/200[M-CH₃]+
184/186[M-C₂H₅]+
134[M-Br]+
106[M-Br-C₂H₂]+

This table represents predicted fragmentation patterns. The presence of bromine results in characteristic isotopic peaks (M and M+2).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reactivity. However, specific DFT studies on 4-Bromo-2,6-diethylpyridine (B1519759) hydrochloride are not documented in peer-reviewed journals.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure and molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for 4-Bromo-2,6-diethylpyridine hydrochloride has not been reported. Such a study would provide valuable insights into the compound's reactivity and electronic transitions.

Reactivity Prediction and Transition State Modeling

There is a lack of published research on the use of DFT to predict the reactivity of this compound or to model its transition states in chemical reactions. These investigations would be crucial for understanding its reaction mechanisms and kinetics.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

While DFT is a standard method for simulating spectroscopic properties like NMR chemical shifts and IR frequencies to aid in experimental characterization, specific simulated data for this compound is not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. A search of the scientific literature did not yield any studies that have applied MD simulations to this compound to analyze its conformational landscape or its interactions with other molecules or solvent.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For halogenated pyridine (B92270) derivatives, such as 4-Bromo-2,6-diethylpyridine, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reactivity, and understanding the influence of structural modifications on chemical behavior. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the principles and methodologies can be understood from research on analogous substituted pyridines. researchgate.netias.ac.inmostwiedzy.pl

Computational approaches are frequently used to map the potential energy surface of a reaction. This involves identifying the lowest energy pathways from reactants to products, including the characterization of crucial intermediates and transition states. For a compound like 4-Bromo-2,6-diethylpyridine, key reactions of interest include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

In a typical computational investigation of a reaction mechanism, the following steps are taken:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their most stable geometric conformations (lowest energy).

Energy Calculations: The total electronic energy of each optimized structure is calculated with a high degree of accuracy. These energies are used to determine the relative stabilities of different species and to calculate the activation energy barriers for each step of the reaction. osu.edu

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Solvent Effects: Since many reactions are performed in solution, computational models often incorporate the effects of the solvent, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules).

DFT has been successfully employed to study the effects of different substituents on the reactivity and properties of the pyridine ring. ias.ac.inresearchgate.net For instance, the electron-donating nature of the two ethyl groups at the 2- and 6-positions in 4-Bromo-2,6-diethylpyridine would be expected to influence the electron density of the aromatic ring. Computational models can quantify this effect and predict its impact on reaction barriers.

Below is an illustrative data table showing the type of information that can be generated from a DFT study on the SNAr reaction of various 4-bromopyridines with a generic nucleophile (Nu⁻). The values are hypothetical and serve to demonstrate how computational chemistry can be used to compare the reactivity of different substituted pyridines.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the SNAr Reaction of Substituted 4-Bromopyridines.
Pyridine DerivativeSubstituents (R)Calculated Activation Energy (kcal/mol)Reaction Rate Prediction
4-Bromopyridine (B75155)H22.5Moderate
4-Bromo-2,6-dimethylpyridine (B109321)-CH₃24.8Slower
4-Bromo-2,6-diethylpyridine-CH₂CH₃25.4Slowest
4-Bromo-2,6-dinitropyridine-NO₂15.2Fastest

The hypothetical data in Table 1 illustrates that electron-donating groups like methyl and ethyl are predicted to increase the activation energy barrier for nucleophilic attack, thereby slowing down the reaction. Conversely, electron-withdrawing groups like nitro groups would be expected to significantly lower the barrier and accelerate the reaction.

Furthermore, computational studies can elucidate the role of catalysts. For example, in a palladium-catalyzed Suzuki cross-coupling reaction, DFT can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Such studies can explain the observed regioselectivity and chemoselectivity and can be used to design more efficient catalysts. digitellinc.com The mechanism of pyridine formation itself from simpler precursors can also be investigated, with DFT calculations showing the origin of high regioselectivity in reactions like the inverse electron-demand hetero-Diels-Alder reaction. digitellinc.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The structural attributes of 4-bromo-2,6-diethylpyridine (B1519759) make it a valuable building block for the synthesis of more complex heterocyclic systems. The presence of the bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of intricate molecular architectures.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The bromine atom at the 4-position serves as a handle for the introduction of a wide array of substituents onto the pyridine ring through well-established cross-coupling methodologies. These reactions are pivotal in creating polysubstituted pyridines with tailored electronic and steric properties.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of 4-bromo-2,6-diethylpyridine with a variety of organoboron compounds, such as boronic acids or esters. This method is highly versatile for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. While specific examples for the diethyl derivative are not extensively documented in peer-reviewed literature, the analogous 4-bromo-2,6-dimethylpyridine (B109321) is known to undergo such reactions.

Sonogashira Coupling: The coupling of 4-bromo-2,6-diethylpyridine with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst would yield 4-alkynyl-2,6-diethylpyridines. These products are valuable intermediates themselves, with the alkyne moiety being amenable to further transformations such as cycloadditions or reductions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. By reacting 4-bromo-2,6-diethylpyridine with a primary or secondary amine, a variety of 4-amino-2,6-diethylpyridine derivatives can be synthesized. These compounds are of interest in medicinal chemistry and materials science.

Cross-Coupling Reaction Coupling Partner Typical Catalyst System Resulting C-C or C-N Bond
Suzuki-MiyauraOrganoboron compound (e.g., Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., Na₂CO₃)C(sp²)-C(sp²)
SonogashiraTerminal alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)C(sp²)-C(sp)
Buchwald-HartwigAmine (e.g., R₂NH)Pd₂(dba)₃, phosphine (B1218219) ligand, base (e.g., NaOtBu)C(sp²)-N

The data in this table represents typical conditions for these reactions and are for illustrative purposes. Specific conditions for 4-bromo-2,6-diethylpyridine would require experimental optimization.

Precursor for Quinolines and Isoquinolines

While the direct conversion of 4-bromo-2,6-diethylpyridine to quinolines or isoquinolines is not a standard synthetic route, its derivatives could potentially serve as precursors in multi-step syntheses of these bicyclic heterocycles. For instance, functionalization at the 4-position via one of the cross-coupling reactions mentioned above, followed by manipulation of the substituents at the 2- and 6-positions, could theoretically lead to intermediates that can undergo annulation reactions to form a fused benzene ring. However, there is a lack of specific documented examples in the scientific literature for the use of 4-bromo-2,6-diethylpyridine as a direct precursor for quinoline or isoquinoline synthesis.

Ligand Design in Coordination Chemistry

The pyridine moiety is a fundamental building block in the design of ligands for coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a wide range of metal ions. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

Precursors for Chelating Ligands (e.g., Bipyridines, Terpyridines)

Chelating ligands, which can form multiple bonds with a central metal atom, are of significant interest due to the enhanced stability of the resulting metal complexes (the chelate effect). 4-Bromo-2,6-diethylpyridine can serve as a starting material for the synthesis of multidentate ligands such as bipyridines and terpyridines.

A common strategy to synthesize 4,4'-disubstituted-2,2'-bipyridines is the homocoupling of two molecules of a 4-halopyridine. In the case of 4-bromo-2,6-diethylpyridine, a nickel- or palladium-catalyzed homocoupling reaction could potentially yield 4,4'-bis(2,6-diethylphenyl)-2,2'-bipyridine. The bulky diethyl groups would be expected to influence the dihedral angle between the two pyridine rings, which in turn would affect the coordination geometry and photophysical properties of its metal complexes.

Similarly, terpyridine ligands could be synthesized through multi-step procedures where 4-bromo-2,6-diethylpyridine is incorporated as one of the pyridine units. The specific substitution pattern would allow for the creation of ligands with tailored properties for applications in catalysis, materials science, and photovoltaics.

Metal Complex Formation and Stability Studies

Once synthesized, ligands derived from 4-bromo-2,6-diethylpyridine can be reacted with various metal salts to form coordination complexes. The nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents all influence the geometry, stability, and reactivity of the resulting complex.

For example, a bipyridine ligand derived from 4-bromo-2,6-diethylpyridine would be expected to form octahedral complexes with many transition metals, such as iron(II) or ruthenium(II), with a stoichiometry of [M(ligand)₃]²⁺. The stability of these complexes could be assessed using techniques such as spectrophotometric titrations or potentiometry to determine their formation constants. The steric bulk of the 2,6-diethylphenyl groups would likely impact the lability of the ligands and the redox properties of the metal center.

Ligand Type Potential Metal Ions Typical Coordination Geometry Potential Applications
BipyridineRu(II), Fe(II), Cu(I)Octahedral, TetrahedralPhotoredox catalysis, light-emitting devices
TerpyridineRu(II), Fe(II), Pt(II)Octahedral, Square planarSupramolecular assembly, electrochromic devices

This table provides illustrative examples of potential metal complexes and their applications. Specific studies on ligands derived from 4-bromo-2,6-diethylpyridine are limited.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. Pyridine-containing molecules are widely used in supramolecular chemistry due to their ability to participate in hydrogen bonding and metal coordination.

While there is no specific research detailing the use of 4-bromo-2,6-diethylpyridine hydrochloride in supramolecular chemistry, its derivatives could be designed to act as building blocks for self-assembling systems. For example, by introducing functional groups capable of hydrogen bonding or π-π stacking at the 4-position, it would be possible to create molecules that self-assemble into well-defined architectures such as nanotubes, vesicles, or liquid crystals. The 2,6-diethyl groups would play a significant role in directing the self-assembly process by influencing the packing of the molecules.

Furthermore, terpyridine ligands synthesized from this precursor are known to form stable complexes with a variety of metal ions, and these complexes can be used as nodes in the construction of larger metallosupramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The specific geometry and connectivity of these structures would be dictated by the coordination preferences of the metal ion and the design of the organic ligand.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Currently, there is a lack of specific research in publicly available scientific literature detailing the use of this compound as a ligand or component in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. While pyridine derivatives are widely used as linkers in these structures, the specific incorporation of the 4-Bromo-2,6-diethylpyridine moiety has not been documented.

Building Blocks for Self-Assembled Monolayers

There is no readily available scientific literature that describes the application of this compound in the formation of self-assembled monolayers on various substrates.

Development of Functional Organic Materials

Precursors for Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

An extensive review of current literature does not indicate any specific studies or patents where this compound is utilized as a precursor or key intermediate in the development of Organic Light-Emitting Diodes (OLEDs) or other electroluminescent materials.

Components in Organic Semiconductors

There is no documented evidence in the available scientific research to suggest that this compound is used as a component in the synthesis or formulation of organic semiconductors.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The primary documented application of 4-Bromo-2,6-diethylpyridine is as a crucial intermediate in the synthesis of specialty chemicals, particularly within the pharmaceutical sector. The hydrochloride salt of this compound is often used to improve its stability and handling properties during synthetic processes.

One notable example is its role as a reactant in the synthesis of PF-00868554, which has been identified as an inhibitor of the Hepatitis C virus (HCV) polymerase chemicalbook.com. The synthesis of such complex therapeutic agents often involves multi-step processes where the pyridine core, functionalized with bromo and diethyl groups, serves as a versatile scaffold for further chemical modifications. The bromine atom at the 4-position is particularly significant as it provides a reactive site for cross-coupling reactions, allowing for the introduction of more complex functionalities.

While specific applications in the agrochemical industry are not detailed in the available literature, the general utility of halogenated pyridines as intermediates in the synthesis of pesticides and herbicides suggests a potential, though currently undocumented, role for this compound in this sector.

Structure Reactivity and Structure Property Correlations of Dialkylated 4 Bromopyridines

Impact of Ethyl Substituents on Pyridine (B92270) Ring Electron Density and Reactivity

The presence of two ethyl groups at the 2 and 6 positions of the pyridine ring significantly influences its electronic properties and subsequent reactivity. Alkyl groups, such as ethyl, are known to be electron-donating through an inductive effect (+I effect). This effect involves the donation of electron density through the sigma (σ) bonds to the attached aromatic ring.

In the case of 4-Bromo-2,6-diethylpyridine (B1519759), the ethyl groups increase the electron density on the pyridine nucleus compared to an unsubstituted pyridine molecule. This heightened electron density is particularly pronounced at the nitrogen atom, which enhances the basicity of the molecule. The pKa of pyridine is approximately 5.2, and the addition of electron-donating alkyl groups increases this value, making the lone pair of electrons on the nitrogen more available for protonation. scribd.com

This electronic enrichment also affects the reactivity of the ring towards electrophilic aromatic substitution. The pyridine ring itself is generally electron-deficient compared to benzene due to the electronegative nitrogen atom, making it less reactive towards electrophiles. uobabylon.edu.iq However, the electron-donating nature of the ethyl groups helps to partially counteract this deactivation. Despite this, electrophilic attack is still challenging and often requires harsh conditions. Conversely, the increased electron density makes the ring more susceptible to oxidation.

CompoundSubstituent EffectPredicted Impact on Pyridine Ring
PyridineNone (Reference)Baseline electron density
4-Bromopyridine (B75155)-I, +M (Inductive withdrawing, Mesomeric donating)Overall deactivation relative to pyridine
2,6-Diethylpyridine (B1295259)+I (Inductive donating)Increased electron density, enhanced basicity
4-Bromo-2,6-diethylpyridine+I from ethyl groups, -I, +M from bromo groupIncreased electron density relative to 4-bromopyridine

Comparison of 4-Bromo-2,6-diethylpyridine with Analogs (e.g., 4-Bromo-2,6-dimethylpyridine)

Comparing 4-Bromo-2,6-diethylpyridine with its close analog, 4-Bromo-2,6-dimethylpyridine (B109321), highlights the subtle yet significant differences imparted by the size and nature of the alkyl substituents.

Steric Effects on Reaction Pathways

The most prominent difference between an ethyl and a methyl group is its size, or steric bulk. The ethyl groups in 4-Bromo-2,6-diethylpyridine exert a greater steric hindrance around the nitrogen atom and the adjacent positions on the ring compared to the methyl groups in its dimethyl analog.

This steric crowding has several consequences:

Coordination Chemistry : The accessibility of the nitrogen lone pair to Lewis acids, including protons and metal catalysts, is reduced. This can lower the observed basicity and affect the formation of metal complexes, a phenomenon well-documented for 2,6-disubstituted pyridines like 2,6-lutidine (2,6-dimethylpyridine). acs.orgresearchgate.net While ethyl groups are larger, this effect is foundational.

Nucleophilic Substitution : In reactions where the pyridine nitrogen acts as a nucleophile (e.g., quaternization), the rate of reaction for the diethyl derivative is expected to be slower than for the dimethyl derivative due to increased steric hindrance at the reaction center.

Reactions at the Ring : For any potential substitution reactions at the 3 or 5 positions of the pyridine ring, the bulky ethyl groups can influence the approach of reagents, potentially affecting regioselectivity and reaction rates. Reactions requiring the formation of bulky transition states will be more disfavored. nih.gov

Electronic Modulation of Bromine Reactivity

While both methyl and ethyl groups are electron-donating, the ethyl group has a slightly stronger inductive effect (+I) than the methyl group. This difference, though small, can modulate the electronic environment of the C4-Br bond.

Increased Electron Density : The stronger electron-donating character of the two ethyl groups leads to a marginally higher electron density at the C4 position compared to the dimethyl analog.

Nucleophilic Aromatic Substitution (SNAr) : The reactivity of the C-Br bond towards nucleophilic aromatic substitution is generally low for 4-halopyridines unless the ring is activated by strong electron-withdrawing groups. The presence of electron-donating alkyl groups (both methyl and ethyl) further deactivates the ring for SNAr reactions by increasing electron density at the reaction site. The slightly stronger donating effect of ethyl groups would theoretically make 4-Bromo-2,6-diethylpyridine marginally less reactive in SNAr pathways than its dimethyl counterpart.

Metal-Catalyzed Cross-Coupling : In reactions like Suzuki or Buchwald-Hartwig coupling, which involve oxidative addition of a metal catalyst to the C-Br bond, both steric and electronic factors are at play. The increased steric hindrance from the ethyl groups could potentially slow down the approach of a bulky metal-ligand complex to the C-Br bond. However, the slightly increased electron density at C4 could also influence the rate of oxidative addition. The precise outcome depends on the specific catalytic system used.

Property4-Bromo-2,6-dimethylpyridine4-Bromo-2,6-diethylpyridineKey Difference
Molecular Weight186.05 g/mol nih.gov214.10 g/molIncreased mass from ethyl groups
Steric Hindrance at NModerateHigherLarger size of ethyl groups
Inductive Effect+I (Standard)Slightly stronger +IGreater electron-donating ability of ethyl
Predicted Basicity (pKa)Slightly lowerSlightly higherStronger inductive effect of ethyl groups
Predicted Reactivity in SNArLowMarginally lowerIncreased deactivation from ethyl groups

Conformational Analysis and Rotational Barriers around Bonds

The conformational flexibility of 4-Bromo-2,6-diethylpyridine is primarily associated with the rotation of the two ethyl groups around the C(ring)-C(ethyl) single bonds. Understanding the rotational barriers provides insight into the molecule's preferred three-dimensional structure and the steric environment it presents.

The rotation of an ethyl group attached to an aromatic ring is not entirely free. An energy barrier exists, governed by steric interactions between the methyl part of the ethyl group and the adjacent atoms on the pyridine ring, namely the nitrogen atom and the hydrogen at the 3/5 position.

Computational studies on related molecules, such as 2,2'-bipyridine derivatives, show that even weak interactions involving methyl or other alkyl groups can have a significant influence on rotational energy barriers. nih.gov For 2,6-diethylpyridine, the lowest energy conformation would likely involve the ethyl groups orienting themselves to minimize steric clash. This typically means the C-C bond of the ethyl group will not be coplanar with the pyridine ring in the transition state of rotation.

Emerging Research Frontiers and Future Perspectives

Development of Highly Stereoselective and Regioselective Transformations

The precise control of stereochemistry and regiochemistry is a paramount goal in modern organic synthesis. For derivatives of 4-Bromo-2,6-diethylpyridine (B1519759), the C4-bromo substituent provides a key site for regioselective functionalization through various cross-coupling reactions. However, future research is increasingly focused on developing transformations that can selectively target other positions on the pyridine (B92270) ring, even in the presence of the bromine atom.

Recent strategies for achieving high regioselectivity in pyridine functionalization include leveraging temporary dearomatization, employing specific directing groups, or utilizing photocatalytic methods. researchgate.netresearchgate.net For instance, innovative approaches have enabled the selective functionalization at the C3 or C4 positions of the pyridine ring, transformations that are traditionally challenging due to the inherent electronic properties of the heterocycle. researchgate.netresearchgate.net The development of novel catalyst systems that can differentiate between C-H bonds at various positions on the pyridine ring of 4-Bromo-2,6-diethylpyridine will open new avenues for creating diverse isomers.

Furthermore, the synthesis of chiral pyridine derivatives is a significant area of interest. Future work will likely involve the design of catalytic asymmetric methods to introduce chirality, either within substituents attached to the ring or by creating stereocenters in reactions involving the pyridine core. This will be crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Transformation TypeKey ChallengeEmerging ApproachPotential Application for 4-Bromo-2,6-diethylpyridine
Regioselective C-H Functionalization Overcoming inherent electronic bias of the pyridine ring.Directing groups, photocatalysis, dearomatization-rearomatization. researchgate.netresearchgate.netSynthesis of novel 2,3,4,6- or 2,4,5,6-tetrasubstituted pyridines.
Stereoselective Synthesis Introduction of chirality in a controlled manner.Asymmetric catalysis, use of chiral auxiliaries.Access to enantiopure pyridine-based ligands and drug candidates.
Regiocontrolled Cross-Coupling Selective reaction at positions other than C4-Br.Orthogonal protecting groups, catalyst control.Stepwise elaboration of the pyridine scaffold at multiple sites.

Integration into Continuous Flow Chemistry and Microfluidic Systems

Continuous flow chemistry and microfluidic systems are revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. elveflow.comyoutube.com These technologies provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, reduced reaction times, and minimized byproduct formation. elveflow.comorganic-chemistry.org

The synthesis and subsequent reactions of 4-Bromo-2,6-diethylpyridine hydrochloride are well-suited for adaptation to flow chemistry. scite.ai For instance, hazardous or unstable intermediates that might be problematic in batch processes can be generated and consumed in situ within a flow reactor, significantly improving process safety. thieme-connect.com Continuous flow hydrogenation of functionalized pyridines has already demonstrated the potential of this technology. researchgate.net The N-oxidation of pyridine derivatives has also been shown to be more efficient and safer in a continuous flow microreactor. organic-chemistry.org

Microfluidic systems, which operate on an even smaller scale, are ideal for high-throughput screening and optimization of reaction conditions. researchgate.netnih.govresearchgate.net An automated microfluidic platform could rapidly screen various catalysts, ligands, and solvents for cross-coupling reactions involving 4-Bromo-2,6-diethylpyridine, accelerating the discovery of optimal synthetic protocols.

Exploration of Catalytic Applications Beyond Traditional Cross-Coupling

While 4-Bromo-2,6-diethylpyridine is a staple in traditional cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann), its potential in novel catalytic cycles is an exciting area of exploration. The unique electronic and steric properties imparted by the diethyl and bromo substituents could be harnessed for new types of chemical transformations.

Recent research has shown that bromopyridines can participate in innovative catalytic processes. For example, ruthenium(II)-catalyzed reactions of 2-bromopyridines can lead to the formation of complex heteroarylated 2-pyridones through a domino sequence involving C-O, C-N, and C-C bond formations. nih.gov This suggests that 4-Bromo-2,6-diethylpyridine could be a precursor to novel pyridone structures with potential biological activity.

Furthermore, there is growing interest in using pyridine derivatives themselves as ligands or catalysts. sciencedaily.com The nitrogen atom in 4-Bromo-2,6-diethylpyridine can coordinate to metal centers, and the electronic properties of the ring can be tuned through reactions at the C4 position. This opens the door to designing novel ligands for a wide range of catalytic applications, from polymerization to fine chemical synthesis.

Bio-inspired Synthesis and Biocatalytic Approaches

Nature provides a blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis and biocatalysis are emerging as powerful tools for creating pyridine derivatives under mild, environmentally benign conditions. researchgate.net Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, offer a sustainable alternative to traditional chemical methods. kyoto-u.ac.jp

Future research will likely focus on discovering or engineering enzymes that can perform specific transformations on bromopyridine substrates. For instance, halogenases are enzymes that can introduce or remove halogen atoms from organic molecules, often with high selectivity. nih.govfrontiersin.org It may be possible to develop biocatalytic systems for the selective halogenation or dehalogenation of pyridine rings. Additionally, monooxygenases could be used for the regioselective synthesis of pyridine N-oxides, a transformation that has been demonstrated for other pyridine derivatives. researchgate.net

Whole-cell biocatalysis, where entire microorganisms are used as catalysts, presents a practical approach for complex multi-step syntheses. rsc.org Researchers are actively developing biocatalytic routes from sustainable sources to produce substituted pyridines and their saturated piperidine (B6355638) analogues. ukri.org Applying these principles to the synthesis or modification of 4-Bromo-2,6-diethylpyridine could lead to greener and more efficient manufacturing processes.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for elucidating the intricate details of catalytic cycles and identifying transient intermediates.

For reactions involving 4-Bromo-2,6-diethylpyridine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can be adapted for real-time analysis. ipb.pt These methods provide a continuous stream of data on the concentrations of reactants, intermediates, and products, allowing for detailed kinetic profiling. This information is invaluable for understanding how factors like catalyst loading, temperature, and solvent affect the reaction pathway.

Two-dimensional NMR techniques like COSY, HSQC, and HMBC are particularly powerful for the structural elucidation of complex heterocyclic products and intermediates formed in these reactions. ipb.pt By providing a more holistic picture of the reaction as it happens, these advanced analytical methods will accelerate the development of more robust and efficient syntheses involving bromopyridines.

Data Science and Machine Learning in Reaction Prediction and Optimization for Bromopyridines

The intersection of data science, machine learning (ML), and chemistry is creating a paradigm shift in how chemical reactions are discovered and optimized. neurips.ccresearchgate.net By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of new reactions, suggest optimal conditions, and even propose novel synthetic routes. acs.orgarxiv.org

For bromopyridines like 4-Bromo-2,6-diethylpyridine, machine learning models can be trained to predict their reactivity in various transformations. nih.gov For example, a model could predict the likelihood of a successful Suzuki coupling with a given boronic acid under specific conditions, saving significant experimental time and resources. These predictive models often rely on molecular descriptors that quantify the electronic and steric properties of the reactants. neurips.cc

Furthermore, machine learning is being integrated with automated synthesis platforms to create self-optimizing systems. numberanalytics.com Such a system could autonomously explore the reaction space for a transformation involving 4-Bromo-2,6-diethylpyridine, systematically varying parameters to find the conditions that maximize yield and minimize byproducts. This data-driven approach holds the promise of accelerating the pace of innovation in the synthesis of functionalized pyridine derivatives.

TechnologyApplication AreaImpact on 4-Bromo-2,6-diethylpyridine Chemistry
Machine Learning Models Reaction Outcome PredictionPredicts major products and yields for coupling reactions. neurips.ccacs.org
Data-Driven Optimization High-Throughput ScreeningIdentifies optimal reaction conditions (catalyst, solvent, temp.).
Predictive Reactivity Virtual Library GenerationDesigns novel derivatives with desired properties before synthesis. neurips.cc
Automated Synthesis Closed-Loop OptimizationAccelerates discovery of new transformations and improves process efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.